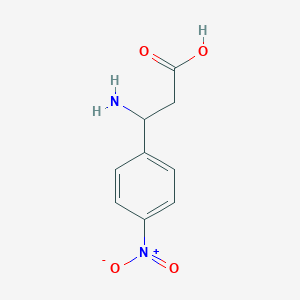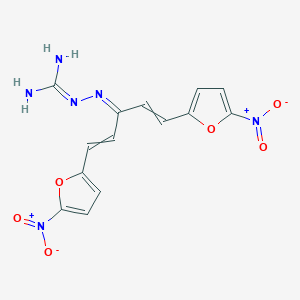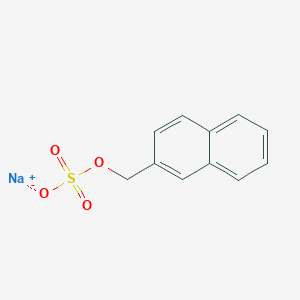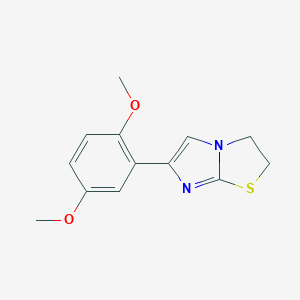![molecular formula C8H11ClO2 B010561 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 101774-57-6](/img/structure/B10561.png)
2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid, also known as CBHA, is a bicyclic compound that contains both a carboxylic acid and a chloro group. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CBHA is a versatile compound that exhibits a wide range of biological activities including anti-inflammatory, analgesic, and anti-tumor properties.
Applications De Recherche Scientifique
2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. Its anti-inflammatory and analgesic properties make it a promising candidate for the development of new drugs for the treatment of chronic pain and inflammatory diseases such as arthritis. 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid has also been shown to exhibit anti-tumor properties, making it a potential candidate for the development of new cancer therapies.
Mécanisme D'action
The mechanism of action of 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid is not fully understood. However, it is believed to act through the inhibition of the cyclooxygenase (COX) enzyme, which plays a key role in the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation and pain, and their inhibition can lead to a reduction in these symptoms.
Effets Biochimiques Et Physiologiques
2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. In animal studies, 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid has been shown to reduce inflammation and pain, as well as inhibit tumor growth. 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid has also been shown to have an effect on the immune system, modulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid is its high yield in the synthesis process. This makes it an efficient compound to work with in the lab. However, one limitation of 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid is its potential toxicity. Further research is needed to determine the safety and toxicity of 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid in humans.
Orientations Futures
There are several future directions for the study of 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid. One area of research is the development of new drugs for the treatment of chronic pain and inflammatory diseases. Another area of research is the development of new cancer therapies. Further studies are also needed to determine the safety and toxicity of 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid in humans, as well as its potential for use in other areas of medicine.
In conclusion, 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid is a promising compound with a wide range of potential applications in the field of medicinal chemistry. Its anti-inflammatory, analgesic, and anti-tumor properties make it a promising candidate for the development of new drugs for the treatment of chronic pain, inflammatory diseases, and cancer. Further research is needed to fully understand the mechanism of action of 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid and its potential for use in other areas of medicine.
Méthodes De Synthèse
The synthesis of 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid involves the reaction of 2-chlorobicyclo[2.2.1]hept-5-ene with sodium hydroxide and carbon dioxide. This reaction results in the formation of 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid as a white crystalline solid. The yield of this reaction is typically high, making it an efficient method for the synthesis of 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid.
Propriétés
Numéro CAS |
101774-57-6 |
|---|---|
Nom du produit |
2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid |
Formule moléculaire |
C8H11ClO2 |
Poids moléculaire |
174.62 g/mol |
Nom IUPAC |
2-chlorobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H11ClO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4H2,(H,10,11) |
Clé InChI |
JUHQQBWZIAUSDN-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2(C(=O)O)Cl |
SMILES canonique |
C1CC2CC1CC2(C(=O)O)Cl |
Synonymes |
2-Norbornanecarboxylic acid, 2-chloro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



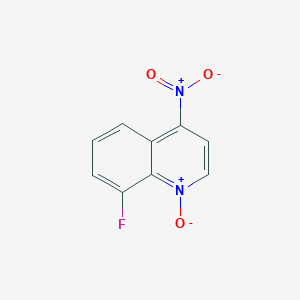
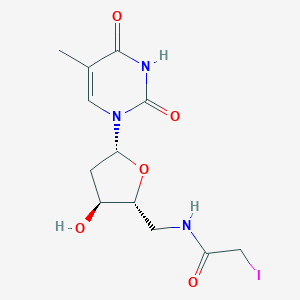
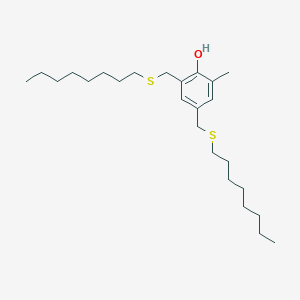
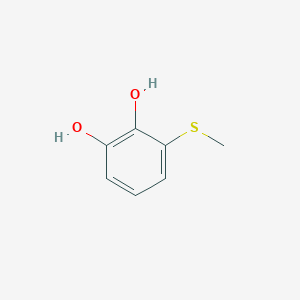
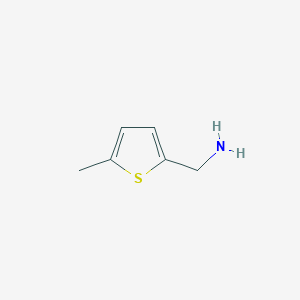
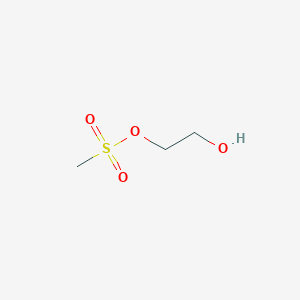
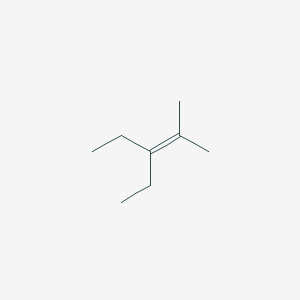
![Disodium;[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10491.png)
